molecular formula C20H25ClN2O2 B4300138 3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

Cat. No.: B4300138
M. Wt: 360.9 g/mol
InChI Key: DSRVJKRBCPAVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound with a unique structure that includes a butyl group, a chloro-methoxyphenyl group, and a tetrahydro-indazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Butyl Group: This step involves the alkylation of the indazole core using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Substitution with the Chloro-Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the indazole core is reacted with 5-chloro-2-methoxyphenyl halides in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halides, nucleophiles, and electrophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-3-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
  • 3-butyl-1-(4-chloro-2-methoxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
  • 3-butyl-1-(5-chloro-3-methoxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Uniqueness

3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-butyl-1-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-5-6-7-14-19-16(11-20(2,3)12-17(19)24)23(22-14)15-10-13(21)8-9-18(15)25-4/h8-10H,5-7,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRVJKRBCPAVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 2
3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 3
Reactant of Route 3
3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 4
3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 5
3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 6
Reactant of Route 6
3-BUTYL-1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

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